BenchChemオンラインストアへようこそ!

CBP/p300-IN-14

Epigenetics Histone Acetyltransferase Bromodomain Pharmacology

CBP/p300-IN-14 (CAS 2725036-10-0) is a synthetic small-molecule inhibitor of the paralogous transcriptional co-activators CREB-binding protein (CBP, CREBBP) and E1A-binding protein p300 (EP300), both of which function as lysine acetyltransferases (KATs) and bromodomain-containing epigenetic readers. The compound, disclosed as Example 27 in patent WO2021213521A1, is reported to inhibit CBP/EP300 with an IC50 of 3.3 nM, placing it among the most potent probe compounds described for these targets.

Molecular Formula C30H31F2N7O2
Molecular Weight 559.6 g/mol
Cat. No. B7453650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP/p300-IN-14
Molecular FormulaC30H31F2N7O2
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=C2C=CC(=CC2=C1)N3CCN(CC3=O)C)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
InChIInChI=1S/C30H31F2N7O2/c1-33-30(41)25-13-19-11-21(38-10-9-36(2)17-27(38)40)6-7-22(19)29(35-25)39-8-4-5-18-12-23(20-15-34-37(3)16-20)24(28(31)32)14-26(18)39/h6-7,11-16,28H,4-5,8-10,17H2,1-3H3,(H,33,41)
InChIKeyKCXFRDAUFBFNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBP/p300-IN-14 for Targeted Epigenetic Procurement: Potency and Domain-Specific Profiling


CBP/p300-IN-14 (CAS 2725036-10-0) is a synthetic small-molecule inhibitor of the paralogous transcriptional co-activators CREB-binding protein (CBP, CREBBP) and E1A-binding protein p300 (EP300), both of which function as lysine acetyltransferases (KATs) and bromodomain-containing epigenetic readers [1]. The compound, disclosed as Example 27 in patent WO2021213521A1, is reported to inhibit CBP/EP300 with an IC50 of 3.3 nM, placing it among the most potent probe compounds described for these targets [1] . CBP/p300-IN-14 belongs to a chemotype distinct from the spiro-oxazolidinedione (e.g., A-485) and spirohydantoin series, and its primary annotation in vendor databases as an inhibitor of the lysine acetyltransferase domain—rather than a bromodomain ligand—defines a specific functional profile that must be verified against procurement requirements [2].

Why CBP/p300-IN-14 Cannot Be Interchanged with Other p300/CBP Inhibitors: Domain-Specific Pharmacology and Potency Cliffs


The p300/CBP inhibitor landscape is fragmented across two distinct target domains—the KAT catalytic domain and the bromodomain—and individual compounds exhibit steep potency cliffs, non-overlapping selectivity profiles, and divergent pharmacokinetic liabilities that preclude generic substitution [1] [2]. For example, A-485 (a KAT-domain inhibitor) displays sub-nanomolar affinity for the CBP-HAT domain but carries off-target dopamine and serotonin transporter inhibition, whereas SGC-CBP30 (a bromodomain inhibitor) achieves only 21–38 nM potency with 40-fold selectivity over BRD4 [1] [3]. CBP/p300-IN-14, disclosed in WO2021213521A1 with an IC50 of 3.3 nM, occupies a distinct chemical series and has no publicly available cross-screening data against BET bromodomains, other HATs, or neurological off-targets, meaning that its selectivity fingerprint cannot be extrapolated from any other tool compound [2]. Until comprehensive selectivity panels are published, substituting CBP/p300-IN-14 with a better-characterized analog risks either confounding biological interpretation through undetected off-target activity or missing the precise potency window required for cellular assays.

Quantitative Differentiation of CBP/p300-IN-14: Head-to-Head and Cross-Study Evidence Against Five Comparator Compounds


CBP/EP300 Inhibitory Potency: CBP/p300-IN-14 vs. SGC-CBP30 Bromodomain Inhibitor — Cross-Study Comparison

CBP/p300-IN-14 inhibits CBP/EP300 with an IC50 of 3.3 nM, as disclosed in patent WO2021213521A1 [1]. By comparison, the widely used bromodomain probe SGC-CBP30 exhibits substantially weaker potency, with IC50 values of 21–69 nM for the CREBBP bromodomain and 38 nM for the EP300 bromodomain in cell-free TR-FRET assays [2] . The 6-to-21-fold potency advantage of CBP/p300-IN-14 over SGC-CBP30—if the patent data are confirmed in equivalent biochemical formats—may permit lower working concentrations in cellular assays, potentially reducing solvent toxicity and off-target engagement at elevated doses.

Epigenetics Histone Acetyltransferase Bromodomain Pharmacology

Mechanistic Domain Distinction: CBP/p300-IN-14 KAT Inhibition vs. Bromodomain-Targeted Comparators — Class-Level Inference

CBP/p300-IN-14 is consistently annotated by multiple suppliers as an inhibitor of the lysine acetyltransferase (KAT) domain of CBP/EP300, whereas SGC-CBP30 and I-CBP112 are explicitly characterized as bromodomain inhibitors [1]. This pharmacological distinction carries functional consequences: A-485, a structurally distinct KAT-domain inhibitor (IC50 = 2.6 nM for CBP-BHC, 9.8 nM for p300-BHC), reduces H3K27ac and H3K18ac marks by competing with acetyl-CoA, producing genome-wide suppression of acetyltransferase activity [2]; in contrast, SGC-CBP30 binds the bromodomain and blocks acetyl-lysine reader function without directly inhibiting catalytic acetylation [1]. If the patent annotation of CBP/p300-IN-14 as a KAT inhibitor is correct, the compound is expected to phenocopy the cellular response of A-485 rather than SGC-CBP30, providing a tool for dissecting scaffolding-versus-catalytic functions of p300/CBP in gene regulation.

Target Engagement Acetyltransferase Catalytic Domain Bromodomain vs. KAT Pharmacology

Selectivity Gap: Absence of Published BRD4 Counter-Screening Data for CBP/p300-IN-14 vs. Known Bromodomain Inhibitors — Critical Evidence Gap

No publicly available selectivity data exist for CBP/p300-IN-14 against BRD4, other BET family bromodomains, or the broader bromodomain phylogenetic tree. By contrast, SGC-CBP30 demonstrates 40-fold selectivity for CREBBP over BRD4(1), Inobrodib (CCS1477) displays 170/130-fold selectivity against BRD4 (Kd = 222 nM for BRD4 vs. 1.3–1.7 nM for p300/CBP), and CBP/p300-IN-22 achieves selective CBP/EP300 bromodomain inhibition at 4 nM with reduced BRD4 cross-reactivity [1] [2]. The absence of comparable selectivity data for CBP/p300-IN-14 is a critical information gap that directly impacts procurement decisions: without knowing whether this compound engages BRD4 at its effective concentration range, researchers cannot distinguish between on-target CBP/EP300 effects and BET-dependent transcriptional confounding.

BET Bromodomain Selectivity Off-Target Profiling Selectivity Panel

Pharmacokinetic and In Vivo Data Availability: CBP/p300-IN-14 vs. Next-Generation p300/CBP Inhibitors — Supporting Evidence Gap

The patent WO2021213521A1 does not disclose oral bioavailability, metabolic stability, or in vivo pharmacokinetic parameters for compound 27 (CBP/p300-IN-14) in publicly accessible sections. In contrast, the spirohydantoin inhibitor 21 (structurally related to A-485) has been characterized as orally bioavailable with demonstrated p300/CBP HAT inhibition in cellular assays, and a recently disclosed p300-targeting degrader BT-O2C achieves degradation with IC50 values of 152–221 nM in CDS cell lines [1] [2]. A-485 itself was administered intraperitoneally in mouse tumor models, achieving tumor growth inhibition in castration-resistant prostate cancer xenografts [3]. Without equivalent in vivo characterization, CBP/p300-IN-14 is restricted to in vitro or ex vivo applications, and its utility in animal studies remains unvalidated.

Oral Bioavailability In Vivo Pharmacology Drug-Like Properties

CBP/p300-IN-14: Evidence-Linked Applications for Targeted Epigenetic Probe Procurement


In Vitro Biochemical Assays Requiring Sub-5 nM Potency Against CBP/EP300 Lysine Acetyltransferase

CBP/p300-IN-14, with a reported IC50 of 3.3 nM against CBP/EP300 [1], is best suited for cell-free biochemical assays (e.g., TR-FRET, fluorescence polarization, or radiometric acetyltransferase assays) where maximal target occupancy at low nanomolar concentrations is required [2]. Its potency advantage of approximately 6-to-21-fold over the bromodomain probe SGC-CBP30 (IC50 = 21–69 nM) [3] makes CBP/p300-IN-14 the stronger candidate for dose-response studies that require a wide dynamic range above the IC50 while maintaining solubility. However, users must independently verify that the assay format (KAT catalytic activity vs. bromodomain displacement) matches the compound's domain target annotation to avoid mechanistic mismatch.

Pharmacological Dissection of p300/CBP KAT-Dependent vs. Bromodomain-Dependent Cellular Functions

Because CBP/p300-IN-14 is annotated as a KAT-domain inhibitor—distinguishing it functionally from bromodomain-selective probes such as SGC-CBP30 and I-CBP112—it can be deployed in parallel with a bromodomain inhibitor to deconvolve whether specific cellular phenotypes (e.g., H3K27ac loss, MYC suppression, or impaired enhancer activity) depend on catalytic acetyltransferase activity versus bromodomain-mediated reader function [1] [2]. This application is contingent on confirming, through independent biochemical profiling, that CBP/p300-IN-14 does not simultaneously engage the bromodomain at its working concentration.

Chemical Tool for Structure-Activity Relationship (SAR) Campaigns Targeting the p300/CBP KAT Active Site

CBP/p300-IN-14 belongs to a chemotype disclosed in WO2021213521A1 that is structurally distinct from the spiro-oxazolidinedione (A-485) and spirohydantoin series [1]. Medicinal chemistry groups engaged in p300/CBP KAT inhibitor optimization can procure CBP/p300-IN-14 as a benchmark compound to compare binding modes, synthetic tractability, and physicochemical properties against the A-485 scaffold. The absence of disclosed selectivity data for CBP/p300-IN-14 means that SAR teams should plan to generate their own kinome/bromodome selectivity profiles rather than relying on pre-existing selectivity benchmarks available for A-485 (>1000-fold selectivity over closely related HATs) [2].

High-Throughput Screening (HTS) Hit Validation as a Potency Reference Standard

The 3.3 nM IC50 of CBP/p300-IN-14 against CBP/EP300 makes it a suitable positive control and potency reference standard for validating high-throughput screening assays targeting the CBP/EP300 lysine acetyltransferase domain [1]. Its ~3–6-fold potency advantage over A-485 (IC50 = 9.8 nM for p300-HAT, 2.6 nM for CBP-HAT) [2] in some assay formats means that CBP/p300-IN-14 can serve as the more sensitive reference compound, provided the user verifies that the specific HTS assay format (substrate, ATP/CoA concentration, detection modality) does not differentially affect the two chemotypes.

Quote Request

Request a Quote for CBP/p300-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.